![molecular formula C11H9N3O3 B061676 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide CAS No. 195528-88-2](/img/structure/B61676.png)
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide were not found, imidazole compounds in general have been synthesized using various methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide is C11H11N3O3 . The molecular weight is 233.22 .Physical And Chemical Properties Analysis
Imidazole, a core component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mecanismo De Acción
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide is a prodrug that is activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, which arises due to the inadequate supply of oxygen and nutrients to the tumor cells. The prodrug is designed to selectively target hypoxic regions of tumors, where it is converted into its active form by the enzyme NQO1. The active form generates cytotoxic free radicals, which selectively kill the tumor cells in hypoxic regions.
Propiedades
IUPAC Name |
3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZKBRSEJLVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=NC(=O)N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472366 | |
Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |
CAS RN |
195528-88-2 | |
Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.